

# Application Notes and Protocols: Synthesis of Bioactive Molecules Using 2-Bromo-4-methylthiazole

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## Compound of Interest

Compound Name: 2-Bromo-4-methylthiazole

Cat. No.: B1268296

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of **2-bromo-4-methylthiazole**, a versatile heterocyclic building block in the development of novel bioactive molecules. The presence of a reactive bromine atom on the thiazole ring allows for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures with potential therapeutic applications. This document outlines key applications, presents quantitative data for synthesized derivatives, and provides detailed experimental protocols for common synthetic routes.

## Key Applications in Drug Discovery

**2-Bromo-4-methylthiazole** serves as a crucial starting material in the synthesis of compounds targeting a range of diseases. The thiazole moiety is a well-established pharmacophore found in numerous clinically approved drugs and biologically active compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.<sup>[1][2][3][4]</sup> The methyl group at the 4-position can influence the steric and electronic properties of the final molecule, potentially enhancing its binding affinity and selectivity for biological targets.

Key therapeutic areas where derivatives of **2-bromo-4-methylthiazole** have shown promise include:

- Kinase Inhibition: The 2-aminothiazole scaffold, often constructed from precursors like **2-bromo-4-methylthiazole**, is a privileged structure in the design of protein kinase inhibitors for cancer therapy.[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Antimicrobial Agents: Thiazole derivatives have demonstrated significant antibacterial and antifungal activities.[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Antiviral Compounds: The thiazole nucleus is a component of various compounds with antiviral properties, including activity against HIV, influenza, and other viruses.[\[11\]](#)[\[12\]](#)

## Data Presentation: Synthesis and Biological Activity of 2-Bromo-4-methylthiazole Derivatives

The following tables summarize quantitative data from the literature for reactions involving **2-bromo-4-methylthiazole** and its derivatives, as well as the biological activities of the resulting compounds.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of Bromo-Heterocycles

Entry	Bromoheterocycle	Coupling Partner	Catalyst (mol %)	Base	Solvent	Temp (°C)	Time (h)	Product	Yield (%)	Reference
1	2-Bromo-5-methylpyridine-4-amine	Arylb oronic acid	Pd(PPh <sub>3</sub> ) <sub>4</sub> (5)	K <sub>3</sub> PO <sub>4</sub>	1,4-Dioxane/H <sub>2</sub> O	90	12-16	2-Aryl-5-methylpyridine-4-amine	Varies	[6]
2	2-Amino-5-bromo-4-tert-butylthiazole	Arylb oronic acid	Pd(PPh <sub>3</sub> ) <sub>4</sub>	K <sub>3</sub> PO <sub>4</sub>	1,4-Dioxane/H <sub>2</sub> O	90	12-16	2-Amino-5-aryl-4-tert-butylthiazole	Varies	[5]
3	2-Bromo-4-methylpyridine	Styrene	Pd(OAc) <sub>2</sub> (2)	Et <sub>3</sub> N	Acetonitrile	100	18-24	2-(2-phenylethenyl)-4-methylpyridine	Varies	[13]
4	4-Bromo-2,1,3-benzothiadiazole	Terminal alkyne	PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> (2) / CuI (4)	Et <sub>3</sub> N	THF	RT-80	Varies	4-Alkynyl-2,1,3-benzothiadiazole	Varies	[14]

Note: Yields are often substrate-dependent and may require optimization for **2-bromo-4-methylthiazole**.

Table 2: Biological Activity of Thiazole Derivatives

Compound ID	Target	Assay	IC <sub>50</sub> / MIC	Reference
Thiazolyl-benzosuberone 9d	SARS-CoV-2 Mpro	Enzyme Inhibition	5.94 $\mu$ M	[15]
Thiazolyl-indanone 14	SARS-CoV-2 Mpro	Enzyme Inhibition	8.47 $\mu$ M	[15]
Thiazole derivative 4b	MCF-7 cancer cell line	Cytotoxicity	31.5 $\pm$ 1.91 $\mu$ M	[16]
Thiazole derivative 4b	HepG2 cancer cell line	Cytotoxicity	51.7 $\pm$ 3.13 $\mu$ M	[16]
Bisthiazole derivative 37	M. smegmatis	Antibacterial	30.38 $\mu$ g/mL	[9]

## Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations of **2-bromo-4-methylthiazole**.

### Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed coupling of **2-bromo-4-methylthiazole** with various arylboronic acids.[6][17][18]

Materials:

- **2-Bromo-4-methylthiazole** (1.0 mmol)
- Arylboronic acid (1.2 mmol)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (0.05 mmol)

- Potassium phosphate ( $K_3PO_4$ ) (2.2 mmol)
- 1,4-Dioxane, degassed (10 mL)
- Water, degassed (2 mL)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Round-bottom flask or Schlenk tube
- Inert gas supply (Argon or Nitrogen)

Procedure:

- To a dry round-bottom flask, add **2-bromo-4-methylthiazole**, the arylboronic acid, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).
- Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
- Add degassed 1,4-dioxane and degassed water to the reaction mixture via syringe.
- Heat the reaction mixture to 90 °C and stir for 12-16 hours under the inert atmosphere.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-methylthiazole derivative.

## Protocol 2: Heck Reaction

This protocol provides a general method for the palladium-catalyzed reaction of **2-bromo-4-methylthiazole** with an alkene.<sup>[13][19]</sup>

Materials:

- **2-Bromo-4-methylthiazole** (1.0 mmol)
- Alkene (e.g., Styrene) (1.5 mmol)
- Palladium(II) acetate [Pd(OAc)<sub>2</sub>] (0.02 mmol)
- Tri(o-tolyl)phosphine [P(o-tol)<sub>3</sub>] (0.04 mmol)
- Triethylamine (Et<sub>3</sub>N) (1.5 mmol)
- Anhydrous acetonitrile (5 mL)
- Sealed tube
- Inert gas supply

Procedure:

- In a sealed tube, combine **2-bromo-4-methylthiazole**, palladium(II) acetate, and tri(o-tolyl)phosphine.
- Evacuate and backfill the tube with an inert gas.
- Add anhydrous, degassed acetonitrile, the alkene, and triethylamine.
- Seal the tube and heat to 100 °C for 18-24 hours.
- Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

- After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and water.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography.

## Protocol 3: Sonogashira Coupling

This protocol outlines the synthesis of 2-alkynyl-4-methylthiazoles via a palladium/copper-catalyzed cross-coupling reaction.<sup>[14][20][21]</sup>

Materials:

- **2-Bromo-4-methylthiazole** (1.0 mmol)
- Terminal alkyne (1.2 mmol)
- Bis(triphenylphosphine)palladium(II) dichloride [ $\text{PdCl}_2(\text{PPh}_3)_2$ ] (0.02 mmol)
- Copper(I) iodide (CuI) (0.04 mmol)
- Triethylamine ( $\text{Et}_3\text{N}$ ) or Diisopropylamine (DIPA) (3.0 mmol)
- Anhydrous and degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF) (10 mL)
- Schlenk tube
- Inert gas supply

Procedure:

- To a dry Schlenk tube under an inert atmosphere, add **2-bromo-4-methylthiazole**, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
- Add the anhydrous and degassed solvent, followed by the amine base and the terminal alkyne via syringe.

- Stir the reaction mixture at room temperature or heat to 40-60 °C.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography.

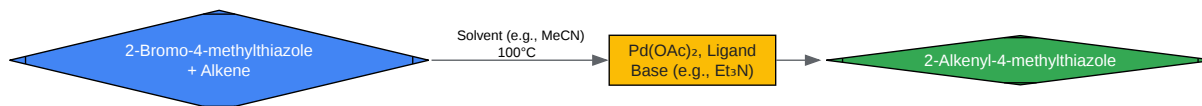
## Visualizations

### Synthetic Pathways



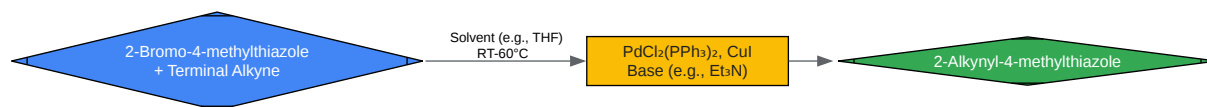
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Caption: Suzuki-Miyaura coupling of **2-bromo-4-methylthiazole**.



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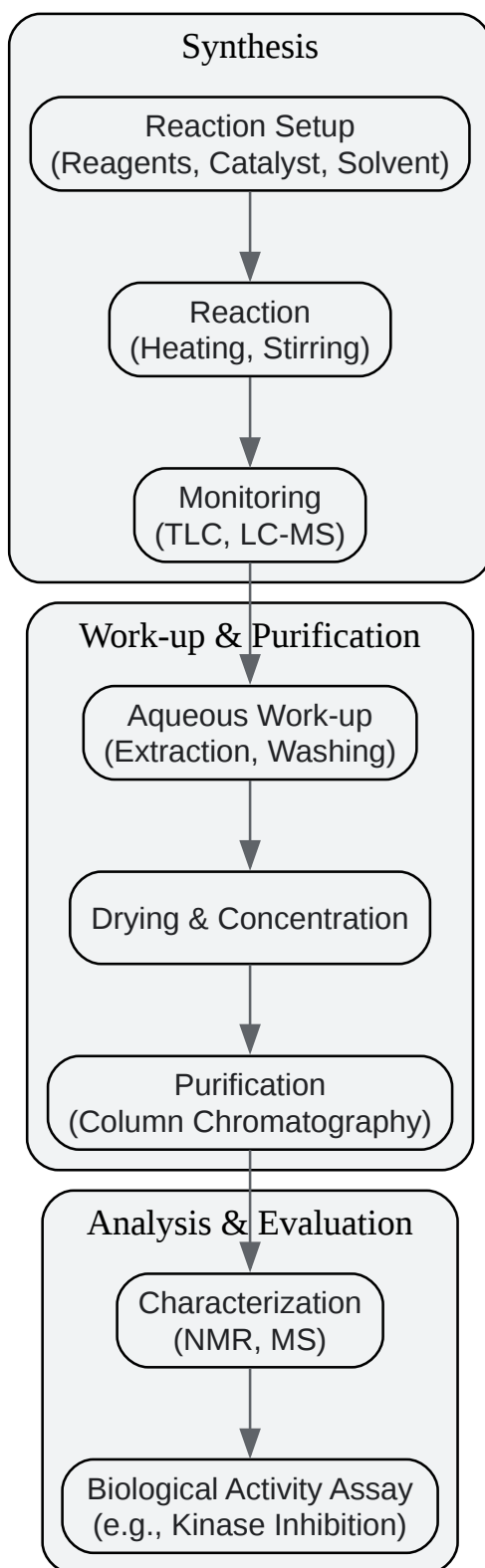
Caption: Heck reaction of **2-bromo-4-methylthiazole**.



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Caption: Sonogashira coupling of **2-bromo-4-methylthiazole**.

## Experimental Workflow



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Caption: General workflow for synthesis and evaluation.

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